molecular formula C8H9F2NO B3025551 2-(2,2-Difluoroethoxy)aniline CAS No. 937606-78-5

2-(2,2-Difluoroethoxy)aniline

Cat. No. B3025551
M. Wt: 173.16 g/mol
InChI Key: BSGRCBDEPUIGKU-UHFFFAOYSA-N
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Description

“2-(2,2-Difluoroethoxy)aniline” is a chemical compound with the molecular formula C8H9F2NO . It has a molecular weight of 173.16 .


Molecular Structure Analysis

The InChI code for “2-(2,2-Difluoroethoxy)aniline” is 1S/C8H9F2NO/c9-8(10)5-12-7-4-2-1-3-6(7)11/h1-4,8H,5,11H2 . This code provides a specific description of the molecule’s structure.

Scientific Research Applications

Synthesis Applications

  • Efficient Synthesis of Specific Compounds: An efficient synthesis method for 2-(2,2-difluoroethoxy)-6-trifluoromethyl-N-(5,8-dimethoxy-1,2,4-triazolo[1,5-c]pyrimidine-2-yl) benzenesulfonamide, an advanced molecule, was developed using 2-(2,2-difluoroethoxy)aniline as a key starting material. This method offered improved yield and milder reaction conditions (Wu et al., 2013).

Chemical Properties and Reactions

  • Reaction with Carbonyl Compounds and Aniline: 2,2-Difluoro-4-methylnaphtho[l,2-e]-l,3,2-dioxaborin, a compound related to 2-(2,2-Difluoroethoxy)aniline, reacts with carbonyl compounds and aniline, demonstrating its reactivity and potential in forming complex organic structures (Vanallan & Reynolds, 1969).

Applications in Polymer Science

  • Use in Conducting Polymers: Polyaniline, a derivative of aniline, has been extensively researched for applications in alternative energy sources, non-linear optics, and other areas. This indicates the potential of derivatives like 2-(2,2-Difluoroethoxy)aniline in advanced material science applications (Gospodinova & Terlemezyan, 1998).

Environmental and Toxicological Research

  • Study of Toxicity and Environmental Impact

    Aniline and its derivatives, including those similar to 2-(2,2-Difluoroethoxy)aniline, have been studied for their toxicity and environmental impact. This research is crucial in understanding the safe handling and ecological implications of these chemicals (Valentovic et al., 1992).

  • Sorption Studies

    Aniline aerofloat, structurally related to 2-(2,2-Difluoroethoxy)aniline, has been studied for its sorption properties in agricultural soils, indicating the relevance of similar compounds in environmental chemistry (Xiang et al., 2018).

Safety And Hazards

“2-(2,2-Difluoroethoxy)aniline” is classified under the GHS07 hazard class. It may cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves .

properties

IUPAC Name

2-(2,2-difluoroethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO/c9-8(10)5-12-7-4-2-1-3-6(7)11/h1-4,8H,5,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSGRCBDEPUIGKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601300140
Record name 2-(2,2-Difluoroethoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601300140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,2-Difluoroethoxy)aniline

CAS RN

937606-78-5
Record name 2-(2,2-Difluoroethoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937606-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,2-Difluoroethoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601300140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,2-difluoroethoxy)aniline
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Synthesis routes and methods

Procedure details

The 1-(2,2-difluoro-ethoxy)-2-nitro-benzene (2.16 mmol) was dissolved in a 1:1-mixture of ethanol and ethyl acetate in order to obtain a final concentration of 0.05M. Hydrogenation was performed at 60° C., 1 bar of hydrogen and with palladium on charcoal (10%) as the catalyst. After evaporation of the solvent the title compound was obtained in 90% yield and could be used in the next step without further purification; (calculated) C8H9F2NO [173.16]; (found) [M+H]+=174.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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